molecular formula C15H19NO4 B11816988 Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate

Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate

Cat. No.: B11816988
M. Wt: 277.31 g/mol
InChI Key: CBEUSIIYRKAXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate is a heterocyclic organic compound featuring a piperidine ring substituted with a 6-oxo group, a 4-methoxybenzyl moiety at position 1, and a methyl ester at position 3. Notably, its molecular formula is inferred as C₁₆H₂₁NO₄, combining the piperidine backbone (C₅H₉NO), 4-methoxybenzyl group (C₈H₉O), and methyl ester (C₃H₅O₂).

According to supplier data, the compound has been discontinued by CymitQuimica, limiting its accessibility for current research . While purity data for this specific compound is unavailable, structurally related analogs from the same supplier exhibit 95% purity, suggesting comparable quality standards .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxylate

InChI

InChI=1S/C15H19NO4/c1-19-13-6-3-11(4-7-13)9-16-10-12(15(18)20-2)5-8-14(16)17/h3-4,6-7,12H,5,8-10H2,1-2H3

InChI Key

CBEUSIIYRKAXIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CCC2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Esterification: The carboxylate ester is formed through an esterification reaction involving methanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate has been investigated for its potential as a drug candidate due to its biological activity against various targets:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development in conditions like cancer and metabolic disorders.
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) lower than 0.008 µg/mL .
CompoundMIC (µg/mL)Activity Against
19h<0.008MSSA, MRSA
19l0.125M. tuberculosis
19m<0.008Gram-positive

The compound's biological activities extend beyond antimicrobial effects:

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. For instance, it has shown IC50 values indicating potent activity against triple-negative breast cancer cells .
Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Antimycobacterial Activity : A series of derivatives were tested against Mycobacterium tuberculosis, with the most active derivative demonstrating an MIC of 0.125 µg/mL, indicating superior potency compared to standard treatments .
  • Neurotransmitter Modulation : Research into receptor interactions revealed that this compound effectively binds to receptors involved in neurotransmission, suggesting potential therapeutic uses in neurological conditions.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate and Analogues

Compound Name Molecular Formula Purity Availability Key Structural Features
This compound C₁₆H₂₁NO₄ Discontinued 6-membered piperidine, 6-oxo, 4-methoxybenzyl (N1), methyl ester (C3)
QL-4050: Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate C₁₅H₁₉NO₄ 95% Available (Combi-Blocks) 5-membered pyrrolidine, 5-oxo, same substituents; smaller ring size may reduce steric strain
ST-1071: Methyl 1-(4-methoxybenzyl)-2-oxo-pyrido-oxazine-6-carboxylate 95% Available (Combi-Blocks) Fused pyrido-oxazine ring, 2-oxo; rigid structure impacts binding affinity
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ Piperidine with amino (C4) and benzyl ester (N1); higher basicity due to NH₂ group

Implications of Structural Variations

  • Ring Size and Strain: The 6-membered piperidine ring in the target compound offers conformational flexibility compared to the 5-membered pyrrolidine in QL-4050.
  • Oxo Position : The 6-oxo group in the target compound vs. 5-oxo in QL-4050 alters hydrogen-bonding capacity and electronic distribution, affecting interactions with biological targets.
  • Fused Ring Systems : ST-1071’s pyrido-oxazine core introduces rigidity, which may improve selectivity in receptor binding but reduce synthetic accessibility .
  • Functional Groups: Benzyl 4-aminopiperidine-1-carboxylate () replaces the oxo group with an amino moiety, increasing basicity and altering solubility. However, its toxicological profile remains uncharacterized, posing safety uncertainties .

Availability and Research Utility

The discontinuation of this compound highlights the importance of available analogs like QL-4050 and ST-1071 for ongoing studies. Researchers may prioritize these compounds due to their commercial availability and documented purity (95%) .

Biological Activity

Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a methoxybenzyl group and a carboxylate moiety. The synthesis typically involves multi-step reactions, including the formation of the piperidine scaffold followed by functionalization at the benzyl position. For example, one synthesis route described includes the use of bromides and carboxylic acids under specific conditions to yield the desired product with good yields .

Antitubercular Activity

Recent studies have evaluated the compound's efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values indicated that derivatives of this compound exhibited significant activity against both drug-sensitive and multidrug-resistant strains of Mtb. For instance, certain derivatives showed MIC values as low as 0.125 µg/mL against Mtb H37Rv, which is comparable to established antitubercular agents like moxifloxacin .

Table 1: Antimycobacterial Activity of this compound Derivatives

CompoundMIC (µg/mL)Activity Against
19l0.125Mtb H37Rv
19g1MDR-Mtb
19m4MSSA

Antibacterial Activity

In addition to its antitubercular properties, the compound has demonstrated antibacterial effects against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The MIC values for these activities ranged from <0.008 to 32 µg/mL, indicating a broad spectrum of efficacy .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro evaluations revealed that it inhibits cancer cell proliferation across several lines, including leukemia and cervical cancer cells. The IC50 values for these activities were notably low, suggesting potent antiproliferative effects.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
K562 (CML)0.75Induction of apoptosis
HeLa (Cervical)0.70Cell cycle arrest in G2/M phase
L1210 (Leukemia)1.1Tubulin polymerization inhibition

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Antimycobacterial : The compound's ability to inhibit cell wall synthesis in Mtb is crucial for its antitubercular activity.
  • Antibacterial : Similar mechanisms involving disruption of bacterial cell integrity are likely at play against Gram-positive strains.
  • Anticancer : The compound's interaction with tubulin suggests that it may inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound in treating resistant infections and certain cancers. For instance, derivatives with enhanced lipophilicity have shown improved bioavailability and potency against resistant strains of bacteria and cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-(4-methoxybenzyl)-6-oxopiperidine-3-carboxylate?

  • Methodological Answer: Microwave-assisted synthesis is a robust approach for constructing the piperidine-6-one core. For example, reactions involving N-methylpyrrolidone (NMP) as a solvent and diisopropylethylamine (DIPEA) as a base under microwave heating (140°C, 2 hours) have been reported for analogous compounds. This method accelerates reaction kinetics and improves regioselectivity .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction using the SHELX software suite (e.g., SHELXL for refinement and SHELXS for structure solution) is standard. Data collection requires high-resolution diffraction patterns, with careful attention to twinning and disorder modeling. SHELXPRO can interface with macromolecular refinement tools for complex cases .

Q. What safety precautions are recommended during handling and storage?

  • Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in sealed containers under inert gas (e.g., argon) at –20°C, away from ignition sources. Avoid environmental release; spills should be managed with absorbent materials and neutralization protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target compound?

  • Methodological Answer: Systematic variation of solvents (e.g., DMF vs. NMP), bases (e.g., DIPEA vs. triethylamine), and heating methods (microwave vs. conventional) can identify optimal parameters. For instance, microwave irradiation reduces side reactions in analogous heterocyclic syntheses. Kinetic studies via in-situ NMR or LC-MS monitoring can track intermediate formation .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR signal overlap)?

  • Methodological Answer: Use 2D NMR techniques (HSQC, HMBC) to assign overlapping proton and carbon signals. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular ion peaks. Cross-validation with X-ray crystallography ensures structural accuracy .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Methodological Answer: Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Store samples in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 1–4 weeks. Kinetic modeling (Arrhenius equation) predicts shelf-life. Note: The 4-methoxybenzyl group may hydrolyze under acidic conditions .

Q. What computational methods support mechanistic studies of its reactivity?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic attack on the piperidine carbonyl. Molecular docking studies (AutoDock Vina) can explore interactions with biological targets if pharmacological activity is hypothesized .

Q. How can researchers address the lack of ecotoxicological data for this compound?

  • Methodological Answer: Perform acute toxicity assays using Daphnia magna (OECD 202) and Vibrio fischeri (ISO 11348). Measure EC50 values for aquatic toxicity. For terrestrial impact, use OECD 207 guidelines with Eisenia fetida. Data should inform disposal protocols under REACH regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.